Thyroxine (T4) vs Liothyronine (T3) Elimination Half-Life: 7-Day vs 1-Day Pharmacokinetic Differentiation
Levothyroxine (T4) exhibits a substantially longer elimination half-life of approximately 7 days (168 hours) in euthyroid adults compared to liothyronine (T3), which demonstrates a half-life of approximately 1 day (24 hours) [1]. This 7-fold difference is directly attributable to T4's higher affinity for serum transport proteins [2]. The prolonged half-life of T4 enables once-daily dosing with stable serum concentrations (peak-to-trough fluctuation ~10%), whereas T3's short half-life necessitates twice-daily or thrice-daily administration and is associated with transient supraphysiologic serum T3 peaks [3].
| Evidence Dimension | Elimination half-life (t½) and dosing frequency requirement |
|---|---|
| Target Compound Data | Elimination half-life: ~7 days (168 hours); once-daily dosing; serum concentration fluctuation ~10% |
| Comparator Or Baseline | Liothyronine (T3): elimination half-life ~1 day (24 hours); requires twice-daily or thrice-daily dosing |
| Quantified Difference | 7-fold longer half-life for T4; 1 dose/day vs 2-3 doses/day |
| Conditions | Euthyroid adult humans; measured by radioimmunoassay and LC-MS/MS pharmacokinetic studies |
Why This Matters
The 7-fold longer half-life directly enables once-daily dosing and stable serum concentrations, making levothyroxine the preferred procurement choice for chronic hypothyroidism management and reducing the complexity of clinical trial designs requiring steady-state pharmacokinetics.
- [1] Pfizer Inc. LEVOXYL® (levothyroxine sodium) tablets, for oral use: Clinical Pharmacology. New York, NY: Pfizer Inc.; 2023. View Source
- [2] Sun Pharmaceutical Industries, Inc. Liothyronine Sodium Tablets, USP: Full Prescribing Information. Cranbury, NJ: Sun Pharmaceutical Industries, Inc.; 2023. View Source
- [3] Celi FS, Zemskova M, Linderman JD, Babar NI, Skarulis MC, Csako G, et al. The pharmacodynamic equivalence of levothyroxine and liothyronine: a randomized, double blind, cross-over study in thyroidectomized patients. Clin Endocrinol (Oxf). 2010;72(5):709-715. View Source
